molecular formula C12H16BrNO2 B1290505 tert-Butyl (4-(bromomethyl)phenyl)carbamate CAS No. 239074-27-2

tert-Butyl (4-(bromomethyl)phenyl)carbamate

Cat. No.: B1290505
CAS No.: 239074-27-2
M. Wt: 286.16 g/mol
InChI Key: UOFFCPRGVVQWTL-UHFFFAOYSA-N
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Description

tert-Butyl (4-(bromomethyl)phenyl)carbamate: is an organic compound with the chemical formula C12H16BrNO2 . It is commonly used as a reagent or intermediate in organic synthesis. This compound is characterized by its stability and solubility in polar organic solvents such as ether and acetone, while being insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (4-(bromomethyl)phenyl)carbamate typically involves the reaction of bromomethylbenzene with tert-butyl carbamate under suitable reaction conditions. A common method includes the use of a base such as sodium hydroxide or sodium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in reactors with controlled temperature and pressure to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(bromomethyl)phenyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl (4-(bromomethyl)phenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(bromomethyl)phenyl)carbamate involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl (4-(chloromethyl)phenyl)carbamate
  • tert-Butyl (4-(iodomethyl)phenyl)carbamate

Comparison: tert-Butyl (4-(bromomethyl)phenyl)carbamate is unique due to the presence of the bromomethyl group, which imparts specific reactivity characteristics. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis[5][5].

Biological Activity

Tert-butyl (4-(bromomethyl)phenyl)carbamate is an organic compound characterized by a tert-butyl group, a bromomethyl substituent on a phenyl ring, and a carbamate functional group. Its molecular formula is C13H16BrNO3C_{13}H_{16}BrNO_3 with a molar mass of approximately 287.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets.

The presence of the bromine atom in this compound enhances its reactivity, particularly in nucleophilic substitution reactions. This unique structural feature allows it to serve as a versatile building block in organic synthesis and medicinal chemistry applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of drug design and enzyme inhibition. The compound has been evaluated for its potential application in various therapeutic areas, including neurodegenerative diseases and cancer treatment.

While specific mechanisms of action for this compound are not fully elucidated, studies suggest that it may interact with key enzymes involved in critical biochemical pathways. Notably, it has been reported to inhibit enzymes such as β-secretase and acetylcholinesterase, which are implicated in neurodegenerative conditions like Alzheimer's disease.

Enzyme Inhibition Studies

  • β-Secretase Inhibition :
    • This compound has shown potential as an inhibitor of β-secretase, an enzyme crucial for the cleavage of amyloid precursor protein (APP), leading to amyloid beta accumulation associated with Alzheimer's disease. In vitro studies demonstrated that derivatives of this compound could effectively reduce β-secretase activity, suggesting its utility in developing therapeutic agents for Alzheimer's disease.
  • Acetylcholinesterase Inhibition :
    • The compound also exhibits inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, providing symptomatic relief in conditions characterized by cholinergic deficits.

Cellular Studies

In cellular models, this compound has been shown to influence cell signaling pathways and gene expression. For instance, it can alter the expression levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α), indicating its potential role in modulating inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Tert-butyl (4-(2-bromoacetyl)phenyl)carbamateContains bromine; similar structureInhibits β-secretase and acetylcholinesterase
Tert-butyl (4-(2-chloroethoxy)phenyl)carbamateChlorine instead of bromineLess reactive; limited biological studies
Tert-butyl (4-(2-iodoethoxy)phenyl)carbamateIodine substituentSimilar reactivity; potential applications

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFFCPRGVVQWTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634246
Record name tert-Butyl [4-(bromomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239074-27-2
Record name tert-Butyl [4-(bromomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)aniline, N-BOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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